3,3-Diphenylpiperidine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

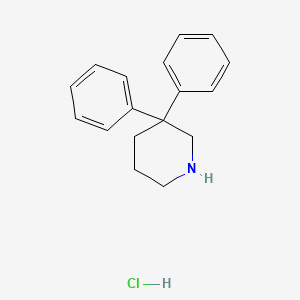

3,3-Diphenylpiperidine hydrochloride: is a chemical compound with the molecular formula C17H19N·HCl and a molecular weight of 273.81 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research settings, particularly in the fields of chemistry and pharmacology .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenylpiperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of 3-aminopyridine or the cyclization of α-amino acids . Another approach involves the use of multi-enzyme cascades, which can convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using the aforementioned routes. The use of biocatalytic methodologies has also been explored to enhance the efficiency and sustainability of the production process .

化学反应分析

Types of Reactions: 3,3-Diphenylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reagents: These can include halogens, alkylating agents, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

科学研究应用

Pharmaceutical Development

3,3-Diphenylpiperidine hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its notable roles include:

- Analgesics and Anti-inflammatory Drugs : The compound is integral in developing drugs aimed at pain relief and inflammation reduction. For instance, derivatives of this compound have shown promise in preclinical trials for their analgesic effects .

- Antidepressants : Research indicates that 3,3-diphenylpiperidine derivatives exhibit antidepressant activity. In studies involving animal models, these compounds demonstrated significant effects on behaviors associated with depression .

Case Study: Antidepressant Activity

A study evaluated the antidepressant properties of 3,4-diphenylpiperidine derivatives, revealing that certain doses significantly reduced immobility in mice during forced swim tests. This suggests potential therapeutic applications in treating depression .

Neuroscience Research

In neuroscience, this compound is utilized to explore neurotransmitter systems. Its applications include:

- Understanding Depression and Anxiety : The compound aids in studying the pharmacological effects on serotonin pathways, which are crucial for mood regulation. It has been used to assess the impact of various treatments on anxiety-related behaviors in animal models .

- Neuroprotective Studies : The compound has been investigated for its neuroprotective properties against neurodegenerative diseases, showing potential benefits in preserving neuronal function under stress conditions.

Chemical Synthesis

As a building block in organic synthesis, this compound facilitates the creation of more complex molecules. Its utility includes:

- Synthesis of New Compounds : Chemists utilize this compound to develop new pharmaceuticals and agrochemicals by modifying its structure to yield diverse derivatives .

- Catalysis : It serves as a precursor for catalysts used in various chemical reactions, enhancing reaction efficiency and selectivity.

Material Science

In material science, the incorporation of this compound into polymers enhances material properties such as:

- Thermal Stability : The compound contributes to improving the thermal resistance of polymeric materials.

- Mechanical Strength : Its addition can enhance the mechanical properties of materials used in various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques. Its applications include:

- Quality Control : Used to ensure the accuracy and reliability of analytical methods across different industries.

- Chromatography : Serves as a standard for calibrating instruments and validating methods for analyzing other substances .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for analgesics and antidepressants | Significant behavioral changes in models |

| Neuroscience Research | Study of neurotransmitter systems | Potential neuroprotective effects |

| Chemical Synthesis | Building block for new compounds | Enhanced reaction efficiency |

| Material Science | Improved thermal stability | Enhanced mechanical properties |

| Analytical Chemistry | Standard reference material | Ensures quality control |

作用机制

The mechanism of action of 3,3-Diphenylpiperidine hydrochloride involves its interaction with specific molecular targets. It is known to interact with receptors and enzymes in biological systems, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Piperidine: A basic six-membered ring structure with one nitrogen atom.

Diphenylpyraline: Another piperidine derivative with antihistamine properties.

Meperidine: A synthetic opiate agonist belonging to the phenylpiperidine class.

Uniqueness: 3,3-Diphenylpiperidine hydrochloride is unique due to its specific structure, which includes two phenyl groups attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

生物活性

3,3-Diphenylpiperidine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring substituted with two phenyl groups at the 3-position. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Neuropsychiatric Effects : Analogous compounds have been linked to neuropsychiatric effects including agitation and hallucinations. Studies indicate that these effects may arise from the compound's interaction with central nervous system receptors .

- Anticancer Activity : Some derivatives exhibit cytotoxicity against cancer cell lines. For instance, certain piperidine derivatives have shown promising results in inducing apoptosis in tumor cells, suggesting potential applications in cancer therapy .

In Vitro Studies

Recent studies have demonstrated that this compound can exhibit significant biological activity:

- Acetylcholinesterase Inhibition : In vitro assays indicated that related compounds could inhibit AChE with varying potency. For example, a derivative showed an IC50 value of 0.50 µM against electric eel AChE .

- Cytotoxicity Assays : Compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. One study reported enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Clinical Observations

Clinical reports have documented adverse effects associated with the use of piperidine derivatives:

- Toxicity Reports : Cases linked to related compounds such as desoxypipradrol revealed symptoms including severe agitation and prolonged neuropsychiatric features lasting several days post-ingestion. These observations underscore the need for caution regarding the use of such compounds .

Data Table: Overview of Biological Activities

常见问题

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and identity of 3,3-diphenylpiperidine hydrochloride?

- Methodology : Use a combination of infrared (IR) spectroscopy to verify functional groups (e.g., amine and aromatic C-H stretches) and titration (e.g., acid-base titration with sodium hydroxide) to quantify hydrochloride content. Purity should adhere to pharmacopeial standards (98.0–102.0% by dry weight) .

- Data Interpretation : Compare IR spectra with reference standards. Titration endpoints (e.g., pH shift) confirm stoichiometric equivalence of the hydrochloride moiety.

Q. How should this compound be stored to ensure stability in laboratory settings?

- Protocol : Store at -20°C in airtight, light-resistant containers to prevent degradation. Short-term storage (1-2 weeks) at -4°C is acceptable for active use. Avoid repeated freeze-thaw cycles .

- Rationale : Low temperatures minimize hydrolysis and oxidation, while desiccants reduce moisture-induced clumping.

Q. What safety precautions are critical when handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Emergency Measures : For skin contact, wash with soap and water; for eye exposure, irrigate with saline for 15 minutes. Use NIOSH-certified respirators if dust forms .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for 3,3-diphenylpiperidine derivatives?

- Approach :

Structural Variability : Compare stereochemical configurations (e.g., axial vs. equatorial substituents) using X-ray crystallography or NMR.

Assay Conditions : Control pH, solvent polarity, and ion strength to isolate confounding factors.

Meta-Analysis : Cross-reference data from multiple studies (e.g., enzyme inhibition vs. receptor binding assays) .

- Case Study : Homology modeling of diphenylpiperidine complexes (e.g., MMP-3 inhibitors) revealed conformational flexibility in binding pockets, explaining divergent activity profiles .

Q. How can synthetic routes be optimized to minimize dimer impurities in this compound?

- Optimization Steps :

- Nucleophilic Substitution : Use anhydrous conditions and low temperatures to reduce side reactions.

- Chromatographic Purification : Employ reverse-phase HPLC with acetonitrile/water gradients to isolate monomeric product .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

- Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like σ-1 or NMDA.

- Molecular Dynamics (MD) Simulations : Model piperidine ring flexibility and phenyl group stacking in hydrophobic pockets .

- Example : Biphenyl inhibitors with Zn²⁺-chelating groups showed enhanced affinity in MMP-3 complexes, validated by X-ray crystallography .

Q. Methodological Considerations Table

| Aspect | Recommended Method | Key Parameters | Reference |

|---|---|---|---|

| Purity Analysis | IR spectroscopy + Titration | Peak alignment (IR); endpoint pH 7.0–8.5 | |

| Storage Stability | 低温储存 (-20°C) | Degradation <5% over 5 years | |

| Structural Modeling | Homology modeling (e.g., MMP-3/diphenylpiperidine) | Template PDB: 1caq.pdb |

属性

IUPAC Name |

3,3-diphenylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N.ClH/c1-3-8-15(9-4-1)17(12-7-13-18-14-17)16-10-5-2-6-11-16;/h1-6,8-11,18H,7,12-14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUKAYBAYQSEQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。